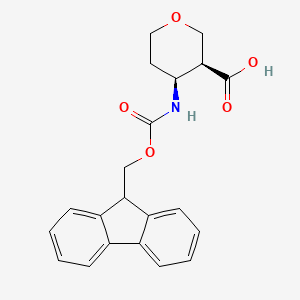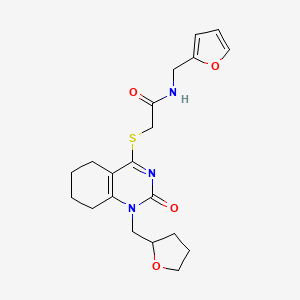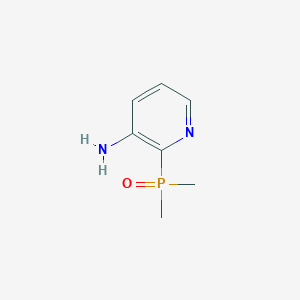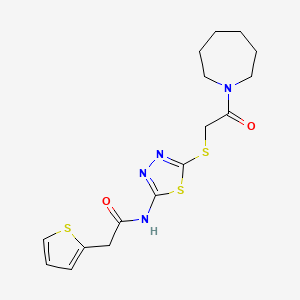![molecular formula C15H19NO5 B2819996 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid CAS No. 1866708-64-6](/img/structure/B2819996.png)
3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the molecular formula C15H19NO5 . It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzopyran ring system attached to a carboxylic acid group and a Boc-protected amine group . The Boc group itself consists of a carbonyl group attached to a tert-butyl group .Chemical Reactions Analysis
The Boc group in this compound can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection reaction is a key step in many synthetic procedures involving Boc-protected amines .Aplicaciones Científicas De Investigación
Peptide Modification and Synthesis
- C-Alkylation of Peptides : This compound is involved in the preparation of peptides containing aminomalonate and (amino)(cyano)acetate residues. The research demonstrates its utility in peptide backbone modification through C-alkylation, leading to the production of peptides with excellent yields. This process plays a crucial role in the development of peptides with modified backbones, offering potential applications in therapeutic peptide development (Matt & Seebach, 1998).
Chemical Synthesis and Catalysis
- Efficient Catalysis for Amines : The compound is highlighted in studies focusing on the N-tert-butoxycarbonylation of amines. Utilizing H3PW12O40 as a catalyst, this process efficiently produces N-tert-butoxycarbonyl amino acids, showcasing its importance in the synthesis of protected amino acids, crucial for peptide synthesis and pharmaceutical applications (Heydari et al., 2007).
Material Science and Metal-Organic Frameworks (MOFs)
- Postsynthetic Modification of MOFs : Research indicates the compound's relevance in the modification of metal-organic frameworks (MOFs). It is used to introduce functional groups into MOFs, a process vital for creating multifunctional materials with applications ranging from catalysis to gas storage. This illustrates the compound's versatility in modifying materials at the molecular level, enabling the development of materials with tailored properties (Garibay et al., 2009).
Novel Compound Development
- Development of Antibacterial Compounds : The synthesis of new β-lactams and related structures utilizing this compound underscores its importance in creating novel antibacterial agents. These efforts contribute to the ongoing search for new treatments against resistant bacterial strains, highlighting the compound's role in medicinal chemistry (Tombor et al., 1995).
Safety and Hazards
Direcciones Futuras
The use of Boc-protected amines like this compound is a well-established technique in organic synthesis . Future research may focus on developing more efficient methods for the synthesis and deprotection of such compounds, as well as exploring their use in the synthesis of new and complex molecules.
Mecanismo De Acción
Target of Action
It is known that the compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in peptide synthesis, suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical pathways .
Mode of Action
The compound interacts with its targets through its tert-butyloxycarbonyl (Boc) group. The Boc group is a protective group used in peptide synthesis. It protects the amino group, preventing it from unwanted reactions during synthesis . Once the peptide synthesis is complete, the Boc group can be removed to reveal the active amino group .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides. It acts as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .
Pharmacokinetics
It is known that the compound is a room-temperature ionic liquid . Ionic liquids have unique properties such as high thermal stability and excellent solubility in various solvents, which could influence their pharmacokinetic properties .
Result of Action
The result of the compound’s action is the formation of dipeptides. Dipeptides are compounds consisting of two amino acids linked by a single peptide bond. They play crucial roles in various biological processes, including cell signaling and metabolism .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . Moreover, the solubility of the compound in different solvents can also influence its action .
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-15(12(17)18)8-10-6-4-5-7-11(10)20-9-15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJPMLGYZLYTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline](/img/structure/B2819913.png)

![4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2819915.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2819921.png)

![6-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2819923.png)
![Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2819924.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2819926.png)

![N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2819932.png)


![Ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2819936.png)